(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4
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Overview
Description
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 is a deuterated compound often used in scientific research. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution can provide valuable insights into reaction mechanisms and molecular interactions due to the slight differences in chemical behavior between hydrogen and deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 typically involves several steps, starting from commercially available precursors. The process may include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving 3,4-isopropylidine and 2-methylpyridine.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the pyridine ring.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and isotope effects.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: It may be used in drug development to understand the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to differences in its biological activity compared to its non-deuterated counterpart. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and stability, making it a valuable tool for studying isotope effects and improving the properties of pharmaceuticals.
Properties
IUPAC Name |
(4-chloro-2,3,5,6-tetradeuteriophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3/i4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOJRDBMRXDLL-UGWFXTGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CN=C(C3=C2COC(O3)(C)C)C)O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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